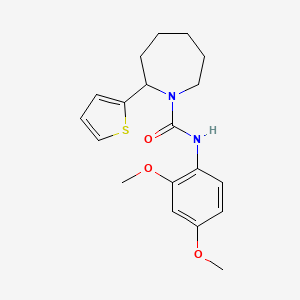![molecular formula C12H10N4O6 B5055787 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNPT, is a chemical compound that has been studied for its potential applications in scientific research. MNPT is a pyrimidinetrione derivative that has shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has shown promising results in various biochemical and physiological studies. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which may contribute to its antioxidant properties. Additionally, this compound has been reported to reduce the levels of pro-inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. Additionally, this compound has shown promising results in various biological studies, making it a potential candidate for further research. However, this compound also has some limitations. It is not water-soluble, which may limit its use in certain biological assays. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its anticancer activity and explore its potential use as a chemotherapeutic agent. Additionally, this compound could be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research could also be conducted to fully understand the mechanism of action of this compound and to develop more water-soluble derivatives for use in biological assays.
Méthodes De Synthèse
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a simple one-pot reaction between 2-methoxy-4-nitroaniline and dimedone in the presence of a catalytic amount of piperidine. The reaction proceeds smoothly to give the desired product in good yields. The synthesized this compound can be purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research areas. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been reported to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
6-hydroxy-5-[(2-methoxy-4-nitrophenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-9-4-6(16(20)21)2-3-8(9)13-5-7-10(17)14-12(19)15-11(7)18/h2-5H,1H3,(H3,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAHUSXFZOWDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5055714.png)
![bis(4-chlorophenyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5055716.png)
![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5055722.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)

![2-[(3-bromobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
